CID 66577629

Description

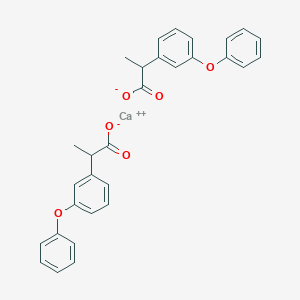

Structure

3D Structure of Parent

Properties

Key on ui mechanism of action |

Fenoprofen's exact mode of action is unknown, but it is thought that prostaglandin synthetase inhibition is involved. Fenoprofen has been shown to inhibit prostaglandin synthetase isolated from bovine seminal vesicles. LIKE ASPIRIN, FENOPROFEN INHIBITS PROSTAGLANDIN SYNTHETASE, BUT SIGNIFICANCE OF THIS ACTION IN RELATION TO CLINICAL EFFECTS PRODUCED IS NOT KNOWN. |

|---|---|

CAS No. |

34597-40-5 |

Molecular Formula |

C15H14CaO3 |

Molecular Weight |

282.35 g/mol |

IUPAC Name |

2-(3-phenoxyphenyl)propanoic acid |

InChI |

InChI=1S/C15H14O3.Ca/c1-11(15(16)17)12-6-5-9-14(10-12)18-13-7-3-2-4-8-13;/h2-11H,1H3,(H,16,17); |

InChI Key |

CHDRXDZJRHFPKX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC(=CC=C1)OC2=CC=CC=C2)C(=O)O.[Ca] |

boiling_point |

168-171 °C @ 0.11 MM HG |

Color/Form |

VISCOUS OIL |

melting_point |

168-171 |

Other CAS No. |

34597-40-5 56367-29-4 |

physical_description |

Solid |

Pictograms |

Irritant |

Related CAS |

31879-05-7 (Parent) 29679-58-1 (Parent) |

solubility |

Slight (calcium salt) 8.11e-02 g/L |

Synonyms |

Fenoprofen Fenoprofen Calcium Fenoprofen Dihydrate, Calcium Salt Fenoprofen, Anhydrous, Calcium Salt Nalfon Nalgesic |

Origin of Product |

United States |

Synthetic Chemistry and Advanced Derivatization of Fenoprofen Calcium

Modern Methodologies for Fenoprofen (B1672519) Synthesis

The development of green chemical synthesis routes for fenoprofen calcium dihydrate is a crucial area of advancement. These methods seek to replace hazardous materials and processes with more environmentally benign alternatives. researchgate.netrasayanjournal.co.in

A notable development in green synthesis involves the preparation of fenoprofen calcium in aqueous media, completely circumventing the need for organic solvents. researchgate.netarchive.org This strategy significantly reduces the environmental footprint and operational costs associated with solvent usage and recovery. While fenoprofen itself exhibits low aqueous solubility, techniques such as the use of cyclodextrins can enhance its solubility in water for certain applications. scirp.org A reported method involves the direct reaction of fenoprofen with calcium carbonate in water to form the calcium salt. rasayanjournal.co.in

Furthering the green chemistry paradigm, recent synthetic methods for fenoprofen calcium dihydrate have successfully utilized non-chlorinated calcium salts, specifically calcium carbonate (CaCO₃), as the calcium source. researchgate.netrasayanjournal.co.inpharmacompass.com This represents a significant improvement over conventional calcium reagents like calcium chloride (CaCl₂) or calcium hydroxide (B78521) (Ca(OH)₂) which are often corrosive and more expensive. The adoption of calcium carbonate contributes to a cleaner and more cost-effective production process. rasayanjournal.co.in

The green synthesis of fenoprofen calcium dihydrate using calcium carbonate in aqueous media has been demonstrated to be a scalable and economically viable process, suitable for large-scale industrial manufacturing. researchgate.netrasayanjournal.co.in This innovative approach addresses the challenges of mass production by incorporating commercially available reagents and optimizing reaction conditions to meet regulatory specifications and market demands. The process is characterized as novel, scalable, and economical due to its reliance on a green synthetic pathway. rasayanjournal.co.in

Fenoprofen is a chiral compound, meaning it exists as two enantiomers, (R)-fenoprofen and (S)-fenoprofen. The (S)-(+)-enantiomer is primarily responsible for its pharmacological activity. researchgate.net Therefore, the development of enantioselective synthetic routes is critical to produce the desired active form efficiently, offering a more direct and atom-economic pathway compared to the resolution of racemic mixtures. rsc.org

Asymmetric epoxidation of α,β-unsaturated carbonyl compounds is a powerful strategy for introducing chirality into synthetic intermediates, yielding optically active epoxides that serve as valuable building blocks. researchgate.netwikipedia.org Significant progress has been made in developing chiral catalysts for this purpose.

A notable example involves the use of chiral calcium complexes derived from calcium chloride and optically active BINOL (1,1'-bi-2-naphthol) derivatives. These catalysts have been successfully employed in the asymmetric epoxidation of chalcones, which are key intermediates in the synthesis of (S)-(+)-fenoprofen. researchgate.net

Research findings demonstrate the high enantioselectivity achieved with such systems. For instance, the epoxidation of m-phenoxy chalcone (B49325) using a specific 6,6'-diphenyl BINOL derivative as a chiral ligand with CaCl₂ afforded an epoxy ketone intermediate with an enantiomeric excess (ee) of 84%, which could be further purified to 96% ee through crystallization. This intermediate was then converted to (S)-(+)-fenoprofen in 76% yield over two steps, with a final enantioselectivity of 95%. researchgate.net

Table 1: Enantioselective Synthesis of (S)-(+)-Fenoprofen Intermediate

| Substrate | Catalyst System | Product (Epoxy Ketone) | Yield (%) | Enantiomeric Excess (ee %) |

| m-Phenoxy Chalcone | Chiral Calcium Complex (6,6'-diphenyl BINOL + CaCl₂) | Epoxy Ketone | 85 | 84 (enriched to 96) |

Other methods for asymmetric synthesis of (S)-fenoprofen include asymmetric catalytic Kumada cross-coupling reactions, which can yield the product with high optical purity (e.g., 92% ee). google.comgoogle.com Biocatalytic approaches, particularly using lipases (e.g., lipase (B570770) B from Candida antarctica), have also shown promise in the enantioselective esterification of racemic fenoprofen to obtain the (S)-enantiomer with high optical purity. researchgate.net

Enantioselective Synthesis of Fenoprofen and its Chiral Intermediates

Stereoselective Conversion Pathways

Fenoprofen is a chiral compound, possessing one stereogenic center, and exists as a pair of enantiomers: (R)- and (S)-fenoprofen. The (S)-enantiomer is predominantly responsible for the desired pharmacological action, being significantly more active (approximately 35 times) in inhibiting the cyclooxygenase pathway compared to the (R)-isomer wikipedia.orgresearchgate.net. This stereoselectivity has driven efforts to develop pathways for obtaining the more active (S)-enantiomer.

One notable pathway involves the stereoselective bioconversion of the less active (R)-fenoprofen to the more active (S)-fenoprofen, a process known as chiral inversion wikipedia.orgresearchgate.net. Research has explored enzymatic resolution, particularly using lipases. For instance, lipase-catalyzed dynamic kinetic resolution has been investigated for the production of (S)-fenoprofen from racemic thioesters or oxoesters, often achieving high yields and good optical purities researchgate.net. The use of orthoformates as alcohol donors in lipase-catalyzed esterification can facilitate irreversible conditions, leading to improved enantioselective esterification and preparation of (S)-fenoprofen with high optical purity researchgate.net.

Another approach involves asymmetric synthesis. A chiral catalyst utilizing calcium chloride (CaCl₂) and a chiral ligand, such as (S)-6,6'-Diphenyl BINOL-Ca, has been developed for the asymmetric epoxidation of α,β-unsaturated carbonyl compounds, with the methodology extended to the stereoselective synthesis of (S)-Fenoprofen, achieving high enantiomeric excess (e.g., 84%) researchgate.net. Furthermore, asymmetric hydrovinylation reactions of vinyl arenes, followed by oxidative degradation, have shown promise for producing 2-arylpropionic acids, including fenoprofen, in highly enantiomerically pure forms (e.g., >97% enantiomeric excess) with excellent yields and regioselectivity nih.govnih.gov.

Table 1: Examples of Stereoselective Conversion Strategies for Fenoprofen

| Strategy | Catalyst/Reagent | Key Outcome / Enantiomeric Excess (ee) | Reference |

| Biocatalyzed Dynamic Kinetic Resolution | Candida rugosa lipase, trioctylamine (B72094) or NaOH (for thioester) | High yields, good optical purity | researchgate.net |

| Asymmetric Epoxidation | CaCl₂ + (S)-6,6'-Diphenyl BINOL-Ca | 84% ee (for intermediate) | researchgate.net |

| Asymmetric Hydrovinylation | Nickel complexes with phosphoramidite (B1245037) ligands | >97% ee | nih.govnih.gov |

Design and Synthesis of Novel Fenoprofen Derivatives

The design and synthesis of novel Fenoprofen derivatives aim to modulate its pharmacological profile, improve delivery, or incorporate new functionalities. These derivatization strategies include covalent modifications, supramolecular assemblies, and coordination chemistry.

Covalent Modifications and Prodrug Strategies (e.g., Hydrazone Derivatives)

Covalent modifications of Fenoprofen are explored to create prodrugs, which are inactive precursors that undergo chemical or enzymatic transformation in vivo to release the active drug. This strategy can offer advantages such as sustained drug release, enhanced chemical stability, improved solubility, and reduced toxicity science.govijpsonline.com.

Hydrazone derivatives are a class of prodrugs that have been synthesized from Fenoprofen. The synthesis typically involves several steps: Fenoprofen is first converted to its ethyl ester, followed by reaction with hydrazine (B178648) hydrate (B1144303) to form Fenoprofen hydrazide. This hydrazide then reacts with various aldehydes to yield the final hydrazone derivatives uobaghdad.edu.iquobaghdad.edu.iq. These hydrazone derivatives have shown promise in reducing paw edema and in some cases, exhibited anti-inflammatory activity comparable to or even superior to the parent Fenoprofen uobaghdad.edu.iqresearchgate.net. Research indicates that hydrazone moieties can provide a wide range of biological activities, including anti-inflammatory effects, and can be designed to mitigate gastrointestinal side effects associated with NSAIDs researchgate.net.

Table 2: Synthesis Steps for Fenoprofen Hydrazone Derivatives

| Step | Reactant(s) | Reagent(s)/Condition(s) | Product | Reference |

| 1 | Fenoprofen | Ethanol (B145695), Thionyl chloride | Fenoprofen Ethyl Ester | uobaghdad.edu.iq |

| 2 | Fenoprofen Ethyl Ester | Hydrazine hydrate, Ethanol | Fenoprofen Hydrazide | uobaghdad.edu.iq |

| 3 | Fenoprofen Hydrazide | Various Aldehydes, Ethanol, Glacial Acetic Acid | Fenoprofen Hydrazone Derivatives | uobaghdad.edu.iq |

Supramolecular Assembly of Fenoprofen-Based Bioconjugates

Supramolecular assembly involves the creation of organized structures through non-covalent interactions between molecules. This strategy is being explored for Fenoprofen to develop novel drug delivery systems or biomaterials. For instance, Fenoprofen has been conjugated with biogenic molecules like β-alanine, aminocaproic acid, and tyramine (B21549) to create bioconjugates capable of forming supramolecular gels researchgate.net. These gels can act as self-delivering systems for topical applications, potentially treating skin inflammation researchgate.net. Another example includes a β-dipeptide functionalized Fenoprofen bioconjugate that forms supramolecular gels with menthol-containing methylsalicylate solvent dntb.gov.ua.

Cyclodextrins (CDs) are also utilized in supramolecular chemistry to form inclusion complexes with Fenoprofen. This host-guest interaction can enhance the dissolution of poorly water-soluble substances, improve stability, and influence pharmacokinetics nih.govnih.govacs.org. Studies using induced circular dichroism and ¹H nuclear magnetic resonance spectroscopy have investigated the stability of Fenoprofen complexes with various cyclodextrins, revealing differences in complexation based on the cyclodextrin (B1172386) type and its degree of substitution nih.gov. Monte Carlo simulations have further explored the chiral recognition of Fenoprofen enantiomers by β-cyclodextrin, showing differential complexation and supporting experimental observations that the (S)-isomer interacts preferentially researchgate.net.

Coordination Chemistry: Synthesis of Metal-Fenoprofen Complexes (e.g., Copper(II))

The synthesis of metal-Fenoprofen complexes, particularly with copper(II), has garnered significant interest due to the potential for enhanced therapeutic properties and reduced side effects compared to the uncomplexed drug conicet.gov.arcore.ac.ukiucr.orgnih.govmdpi.com. Fenoprofen, being a carboxylic acid, can act as a ligand, typically forming carboxylate complexes with metal ions.

Dinuclear copper(II) complexes of Fenoprofen, such as [Cu₂(fen)₄(dmf)₂] (where fen = fenoprofenate anion, dmf = N,N-dimethylformamide), have been successfully synthesized conicet.gov.ariucr.orgscielo.br. These complexes often feature a "paddle-wheel" dinuclear structure where copper(II) ions are bridged by fenoprofenate anions iucr.org. Subsequent derivatization of these dinuclear complexes with nitrogen donors like 4,4'-bipyridine, pyrazine, and 2,5-dimethylpyrazine (B89654) can lead to new dinuclear complexes, such as [Cu₂(fen)₄(L)]n conicet.gov.ar. Mononuclear copper(II) complexes, like [Cu(fen)₂(im)₂] (where im = imidazole), have also been reported, synthesized from dinuclear precursors core.ac.uk. These metal complexes of Fenoprofen have shown promising results, including enhanced analgesic activity and reduced ulcerogenic effects compared to Fenoprofen calcium salt nih.govmdpi.comresearchgate.net.

Ligand Design and Complexation Strategies

Fenoprofen, as 2-(3-phenoxyphenyl)propanoic acid, acts as a monodentate or bidentate ligand through its carboxylate group (COO⁻). The carboxylate can coordinate to metal ions in various modes: monodentate, bidentate chelating, or bidentate bridging. In many reported copper(II)-Fenoprofen complexes, the fenoprofenate anion acts as a bridging ligand, forming dinuclear structures conicet.gov.ariucr.org.

The choice of auxiliary ligands is crucial in designing novel metal-Fenoprofen complexes. Biologically relevant molecules such as imidazole (B134444) (im) and caffeine (B1668208) (caf) have been successfully incorporated as auxiliary ligands in ternary copper(II) complexes of Fenoprofen core.ac.uk. Imidazole, for instance, mimics the histidine residues found in many biological systems, which interact with metal ions core.ac.uk. These auxiliary ligands can influence the coordination geometry, stability, and ultimately, the biological activity of the resulting complex mdpi.com. The general strategy involves reacting a pre-formed dinuclear Fenoprofen-copper(II) complex (e.g., [Cu₂(fen)₄(dmf)₂]) with the chosen auxiliary ligand in appropriate solvents like acetone (B3395972) conicet.gov.arcore.ac.uk.

Structural Characterization of Metal Complexes

The structural characterization of metal-Fenoprofen complexes relies on a combination of analytical and spectroscopic techniques.

Elemental Analysis : Used to confirm the empirical formula by determining the carbon, hydrogen, and nitrogen content conicet.gov.arcore.ac.uk.

Spectroscopic Techniques :

FT-IR Spectroscopy : Provides information about the coordination mode of the fenoprofenate ligand. Changes in the asymmetric and symmetric stretching frequencies of the carboxylate group (νas(COO⁻) and νs(COO⁻)) upon coordination are indicative of the binding mode. For bridging coordination, significant shifts are observed conicet.gov.ariucr.orgscielo.brresearchgate.net. For instance, a dinuclear copper(II) fenoprofen complex showed characteristic carboxylate stretching bands, with measured shifts corresponding to bridging coordination conicet.gov.ar.

UV-Vis Spectroscopy : Used to study the electronic transitions within the complex, providing insights into the coordination environment and geometry of the metal ion core.ac.ukscielo.brresearchgate.net.

EPR Spectroscopy : Particularly useful for characterizing copper(II) complexes, as it provides information about the electronic environment and oxidation state of the copper center, including insights into dinuclear or mononuclear nature core.ac.ukscielo.br.

¹H NMR Spectroscopy : Used to confirm the structure of synthesized compounds and complexes, observing shifts in proton signals upon complexation conicet.gov.arresearchgate.net.

Mass Spectrometry : Provides molecular weight information and fragmentation patterns, confirming the composition of the complexes researchgate.netrasayanjournal.co.in.

Thermal Analysis (TGA/DTA) : Provides information about the thermal stability and decomposition behavior of the complexes, including the presence of coordinated or lattice solvent molecules conicet.gov.arscielo.br.

Table 3: Characterization Techniques for Metal-Fenoprofen Complexes

| Technique | Information Provided | Reference |

| Elemental Analysis | Carbon, Hydrogen, Nitrogen content; confirmation of empirical formula | conicet.gov.arcore.ac.uk |

| FT-IR Spectroscopy | Coordination mode of carboxylate (bridging, chelating), presence of functional groups | conicet.gov.ariucr.orgscielo.brresearchgate.net |

| UV-Vis Spectroscopy | Electronic transitions, coordination environment, d-d transitions, ligand-to-metal charge transfer | core.ac.ukscielo.brresearchgate.net |

| EPR Spectroscopy | Electronic environment and oxidation state of metal, insights into mono/dinuclear nature | core.ac.ukscielo.br |

| ¹H NMR Spectroscopy | Proton environments, structural confirmation | conicet.gov.arresearchgate.net |

| Mass Spectrometry | Molecular weight, fragmentation patterns | researchgate.netrasayanjournal.co.in |

| X-ray Crystallography | Precise 3D molecular structure, bond lengths, angles, coordination geometry | core.ac.ukiucr.orgresearchgate.net |

| Thermal Analysis (TGA/DTA) | Thermal stability, decomposition pattern, presence of solvent molecules | conicet.gov.arscielo.br |

Molecular Pharmacology and Biochemical Mechanisms of Fenoprofen Calcium

Cyclooxygenase (COX) Enzyme Inhibition Profile and Kinetics

Fenoprofen (B1672519) calcium's foundational mechanism of action, shared with other traditional NSAIDs, revolves around its interaction with cyclooxygenase (COX) enzymes. This interaction is critical for its anti-inflammatory, analgesic, and antipyretic properties.

Non-Selective Inhibition of COX-1 and COX-2 Isoforms

Fenoprofen calcium functions as a non-selective inhibitor of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) isoforms nih.govpatsnap.compatsnap.comnih.govnih.gov. COX enzymes are pivotal in the biosynthesis of prostaglandins (B1171923), lipid compounds that play a crucial role in mediating inflammation, pain, and fever patsnap.compatsnap.comnih.gov.

The COX-1 isoform is constitutively expressed in most tissues and is involved in maintaining various physiological functions, including gastric mucosal protection, platelet aggregation, and renal blood flow patsnap.com. In contrast, the COX-2 isoform is predominantly inducible and its expression is significantly upregulated at sites of inflammation, injury, or infection, where it is largely responsible for the synthesis of pro-inflammatory prostaglandins patsnap.com. While fenoprofen calcium inhibits both, its non-selective nature means it influences both the beneficial constitutive functions of COX-1 and the inflammation-promoting activities of COX-2. Specific kinetic data, such as IC50 values for COX-1 and COX-2 inhibition by fenoprofen calcium, were not consistently provided in the reviewed literature.

Impact on Prostaglandin (B15479496) Biosynthesis Pathways

The inhibition of COX enzymes by fenoprofen calcium directly leads to a reduction in the synthesis of prostaglandins nih.govpatsnap.compatsnap.comnih.govdrugs.com. Prostaglandins are potent lipid mediators derived from arachidonic acid that contribute significantly to the physiological responses associated with inflammation, pain, and fever patsnap.compatsnap.com. By blocking the activity of COX, fenoprofen calcium effectively diminishes the production of these pro-inflammatory mediators, thereby alleviating symptoms such as swelling, pain, and stiffness patsnap.com. This inhibition of prostaglandin synthesis also underlies the analgesic and antipyretic effects of the compound nih.govnih.gov. Furthermore, the impact on renal prostaglandin synthesis is also observed, influencing renal function and potential drug interactions drugs.comrxlist.comfda.gov.

Mechanistic Insights into Enzyme-Inhibitor Interactions

The precise molecular details of how fenoprofen calcium interacts with the active sites of COX-1 and COX-2 are understood within the broader context of NSAID action. NSAIDs like fenoprofen exert their inhibitory effects by binding to the cyclooxygenase enzymes, thereby preventing the conversion of arachidonic acid to cyclic endoperoxides, which are obligate precursors to prostaglandins and thromboxanes nih.govnih.gov. This competitive inhibition within the enzyme's active site is a key aspect of its anti-inflammatory action. Beyond COX inhibition, fenoprofen has also been reported to activate peroxisome proliferator-activated receptors (PPAR)-alpha and -gamma, which could contribute to its effects by down-regulating leukotriene B4 production nih.gov.

Investigations into Alternative Molecular Targets and Receptor Modulation

In addition to its well-established COX inhibitory properties, recent research has unveiled fenoprofen calcium's engagement with other molecular targets, suggesting broader pharmacological implications beyond typical NSAID mechanisms.

Melanocortin Receptor (MCR) Positive Allosteric Modulation

Fenoprofen calcium has been identified as a positive allosteric modulator (PAM) of melanocortin receptors (MCRs) medchemexpress.commedchemexpress.comrndsystems.commedchemexpress.eufishersci.atmedchemexpress.comtsbiochem.com. Specifically, it acts as a positive allosteric enhancer at the melanocortin 3 (MC3) receptor, demonstrated by its ability to decrease the EC50 of α-MSH at MC3R rndsystems.comfishersci.at. This modulation indicates that fenoprofen calcium can enhance the binding and/or efficacy of endogenous melanocortin peptides at these receptors. Investigations have also suggested that fenoprofen's positive allosteric modulation of MCRs may contribute to pro-resolving properties, including the promotion of macrophage phagocytosis and efferocytosis nih.gov. In vivo studies in animal models have shown anti-arthritic actions of fenoprofen, which were notably attenuated in mice lacking the MC3 receptor (Mc3r-/- mice), underscoring the physiological relevance of this interaction medchemexpress.commedchemexpress.commedchemexpress.com.

ERK1/2 Activation Studies in Cell Culture Models (e.g., HEK293T cells)

Further molecular investigations have revealed that fenoprofen calcium stimulates ERK1/2 (Extracellular signal-regulated kinases 1/2) activation in cell culture models, particularly in HEK293T cells medchemexpress.commedchemexpress.comrndsystems.commedchemexpress.eufishersci.atmedchemexpress.com. This activation is observed across multiple melanocortin receptors, specifically MC3R, MC4R, and MC5R, exhibiting a biphasic response medchemexpress.comrndsystems.comfishersci.atmedchemexpress.com.

Detailed research findings indicate optimal concentrations for this activation:

MC3R: 3 and 10 µM medchemexpress.comrndsystems.comfishersci.atmedchemexpress.com

MC4R: 1 µM medchemexpress.comrndsystems.comfishersci.atmedchemexpress.com

MC5R: 3 µM medchemexpress.comrndsystems.comfishersci.atmedchemexpress.com

This distinct activation profile suggests biased signaling, where fenoprofen calcium selectively activates the ERK1/2 cascade without significantly engaging the canonical cAMP signaling pathway downstream of MCRs rndsystems.comfishersci.atmedchemexpress.comnih.gov. Furthermore, no significant ERK1/2 activation induced by fenoprofen was observed in control cells transfected with an empty vector (pcDNA3.1) or cells expressing MC1R medchemexpress.commedchemexpress.com. While the exact mechanism for ERK1/2 activation via MC3R may vary depending on cell type and ligand, some studies propose a PI3K- and Gi-dependent mechanism in HEK293 cells researchgate.net.

Table 1: Fenoprofen Calcium Induced ERK1/2 Activation in HEK293T Cells

| Melanocortin Receptor (MCR) Isoform | Optimal Concentration for ERK1/2 Activation (µM) | Reference |

| MC3R | 3 and 10 | medchemexpress.comrndsystems.comfishersci.atmedchemexpress.com |

| MC4R | 1 | medchemexpress.comrndsystems.comfishersci.atmedchemexpress.com |

| MC5R | 3 | medchemexpress.comrndsystems.comfishersci.atmedchemexpress.com |

Biased Signaling Pathway Analysis (e.g., cAMP vs. ERK1/2 Cascades)

Emerging research indicates that Fenoprofen Calcium exhibits modulatory effects on specific signaling pathways. It has been identified as a positive allosteric modulator (PAM) of melanocortin receptors (MCRs). medchemexpress.cn Importantly, studies conducted in HEK293T cells have demonstrated that Fenoprofen Calcium enhances the activation of extracellular signal-regulated kinases 1/2 (ERK1/2). medchemexpress.cn

Research on Protein Binding Dynamics

Fenoprofen is extensively bound to plasma proteins, with human serum albumin (HSA) being the primary binding protein. nih.govrxlist.comfda.gov This high degree of protein binding is a critical determinant of the drug's distribution, metabolism, and elimination, as typically only the unbound fraction is available for pharmacological activity and tissue distribution. mdpi.com

Albumin Binding Affinity and Competitive Displacement Studies (In Vitro)

Detailed in vitro investigations have elucidated the binding characteristics of fenoprofen to HSA, revealing a multi-site binding phenomenon. nih.gov Research employing microdialysis coupled with high-performance liquid chromatography has identified two distinct classes of binding sites on the HSA molecule:

Primary Binding Sites: These sites exhibit a higher affinity for fenoprofen. The association constant (K1) for these sites has been reported as 3.4 x 10^5 M^-1, with approximately 2.5 binding sites per HSA molecule. nih.gov

Secondary Binding Sites: These sites demonstrate a lower affinity for fenoprofen. The association constant (K1) for these sites was found to be 1.0 x 10^4 M^-1, with about 10.0 binding sites per HSA molecule. nih.gov

The binding parameters are summarized in Table 1:

Table 1: In Vitro Binding Parameters of Fenoprofen to Human Serum Albumin (HSA)

| Binding Site Class | Association Constant (K1) (M⁻¹) | Number of Binding Sites (n1) |

| Primary | 3.4 x 10⁵ | 2.5 |

| Secondary | 1.0 x 10⁴ | 10.0 |

Competitive displacement studies are instrumental in understanding potential drug-drug interactions mediated by shared binding sites on albumin. In vitro experiments have shown that other compounds, such as ibuprofen (B1674241) and palmitic acid, can significantly reduce the binding of fenoprofen to HSA. nih.gov Conversely, fenoprofen itself, owing to its substantial affinity for albumin, possesses the capacity to displace other albumin-bound drugs, including hydantoins, sulfonamides, and sulfonylureas, from their binding sites. rxlist.comfda.gov

Mechanistic Implications of Plasma Protein Interaction

The extensive plasma protein binding of fenoprofen has significant mechanistic implications for its pharmacological profile. The interactions between fenoprofen and plasma proteins are reversible, meaning that bound drug can be released to maintain equilibrium with the free drug concentration as the latter is metabolized or excreted. mdpi.com

The ability of fenoprofen to competitively displace other therapeutic agents from albumin binding sites, or conversely, be displaced by them, can alter the free, pharmacologically active concentration of all involved compounds. rxlist.comfda.govmedscape.com For example, if fenoprofen is displaced from albumin, its free concentration could increase, potentially leading to an altered pharmacological effect. rxlist.com Conversely, fenoprofen's displacement of other highly bound drugs can elevate their unbound concentrations, potentially increasing their efficacy or toxicity, necessitating careful clinical monitoring. rxlist.comfda.gov Furthermore, co-administration with aspirin (B1665792) has been observed to decrease fenoprofen's biological half-life, a phenomenon that may be partially attributed to competitive displacement from plasma albumin binding sites and enhanced metabolic clearance. fda.govnih.gov These dynamic interactions underscore the critical importance of evaluating plasma protein binding when assessing the therapeutic profile and potential drug interactions of Fenoprofen Calcium.

Preclinical Pharmacological Research in Animal Models

Anti-inflammatory Efficacy and Underlying Mechanisms in Murine Models

The anti-inflammatory effects of fenoprofen (B1672519) calcium have been investigated in murine models, revealing its capacity to modulate inflammatory responses and impact cartilage integrity.

Fenoprofen calcium's anti-inflammatory efficacy has been assessed in acute inflammatory models such as carrageenan-induced paw edema in mice. Studies have compared the anti-inflammatory activity of fenoprofen calcium salt with that of its copper(II) coordination complex. In a carrageenan-induced paw edema model, fenoprofen calcium salt demonstrated inhibitory effects on paw swelling. For instance, after 5 hours of carrageenan injection, fenoprofen calciumate exhibited 42% inhibition of inflammation, while a copper(II)-fenoprofen complex showed 60% inhibition. At 9 hours post-injection, the inhibition by fenoprofen calcium salt was 10%, compared to 31% for the copper complex. At the 3-hour mark, the inhibitory effects were comparable, with fenoprofen calcium salt showing 29% inhibition and the copper complex showing 28%. These findings suggest that while fenoprofen calcium possesses anti-inflammatory action in this model, its copper complex might offer enhanced and more sustained activity scielo.br.

Fenoprofen has also been employed as a standard in studies utilizing egg white-induced paw edema models in rats to evaluate the anti-inflammatory activity of novel compounds researchgate.net. While specific quantitative data for fenoprofen calcium alone in egg white-induced edema was not explicitly detailed in the search results, its use as a reference compound indicates its established efficacy in this inflammation model.

Table 1: Inhibition of Carrageenan-Induced Paw Edema in Mice by Fenoprofen Calcium Salt

| Time after Injection (h) | Inhibition by Fenoprofen Calcium Salt (%) | Inhibition by Copper(II)-Fenoprofen Complex (%) |

| 3 | 29 | 28 |

| 5 | 42 | 60 |

| 9 | 10 | 31 |

In models of inflammatory arthritis, fenoprofen has demonstrated significant anti-arthritic actions, including effects on cartilage integrity and synovitis. These beneficial effects were observed to be markedly attenuated in Mc3r-/- mice, suggesting a critical role for the melanocortin receptor 3 (MC3R) in fenoprofen's anti-arthritic mechanism guidetoimmunopharmacology.orgfishersci.befishersci.cafishersci.ieexplorationpub.com. Fenoprofen acts as a positive allosteric modulator at MC3, MC4, and MC5 receptors guidetoimmunopharmacology.orgfishersci.befishersci.cafishersci.ie.

In the K/BxN serum transfer model of arthritis, fenoprofen significantly reduced both clinical score and paw volume in wild-type mice. However, a large majority of this inhibitory property was lost in Mc3r-/- mice, where residual effectiveness was approximately 30% for clinical score and paw volume guidetoimmunopharmacology.orgfishersci.befishersci.caexplorationpub.com. This indicates that fenoprofen's anti-arthritic effects are substantially mediated via MC3R. Furthermore, fenoprofen exhibited pro-resolving properties, such as promoting macrophage phagocytosis and efferocytosis, independently of its cyclooxygenase inhibition guidetoimmunopharmacology.orgfishersci.befishersci.ie. It has been shown to induce biased signaling at MC3-5R by selectively activating the ERK1/2 cascade, rather than the canonical cAMP signaling pathway fishersci.caexplorationpub.com.

Analgesic Properties and Nociceptive Pathway Modulation in Animal Models

Beyond its anti-inflammatory effects, fenoprofen calcium also exhibits analgesic properties by modulating nociceptive pathways in animal models.

The analgesic properties of fenoprofen calcium in addressing visceral pain have been evaluated using the acetic acid-induced writhing test in mice. Intraperitoneal administration of acetic acid induces writhing responses by releasing prostaglandins (B1171923) and sympathomimetic mediators, which activate nociceptive mechanisms fishersci.caresearchgate.net. In studies, fenoprofen calcium salt significantly reduced the number of abdominal constrictions and hind limb stretches, indicating its antinociceptive activity against visceral pain researchgate.netfishersci.caresearchgate.netwikipedia.orgresearchgate.netresearchgate.net. For example, a therapeutic dose of 21 mg/kg fenoprofen calcium administered orally to female mice resulted in a 46.2% inhibition of writhing and stretching fishersci.caresearchgate.netwikipedia.orgresearchgate.net. This demonstrated its effectiveness in diminishing visceral pain, though a copper(II) coordination complex of fenoprofen showed even greater inhibition (78.9%) in the same model fishersci.caresearchgate.netwikipedia.orgresearchgate.net.

Table 2: Inhibition of Visceral Pain (Acetic Acid Writhing Test) by Fenoprofen Calcium

| Compound | Visceral Pain Inhibition (Writhing and Stretching, %) |

| Fenoprofen Calcium | 46.2 |

| Cu(fen)2(im)2 Complex* | 78.9 |

*A copper(II) coordination complex of fenoprofen and imidazole (B134444).

The formalin test, a model useful for evaluating both nociceptive and inflammatory pain, has been used to characterize fenoprofen calcium's effects. The test involves two phases: an early phase (phase 1), resulting from direct chemical stimulation of nociceptors, and a late phase (phase 2), attributed to tissue damage and the release of inflammatory mediators fishersci.caresearchgate.net. Fenoprofen calcium salt, consistent with the typical action of NSAIDs, showed minimal effect on the early phase of the formalin test. However, it significantly reduced nociceptive behavior, such as licking and biting of the injured paw, during the late phase, which is associated with inflammatory pain fishersci.caresearchgate.netwikipedia.orgresearchgate.net. This indicates that fenoprofen calcium is effective in attenuating inflammatory pain responses in animal models.

Stereoselective Bioconversion in Vivo

Fenoprofen is a chiral drug, existing as R(-) and S(+) enantiomers wikipedia.orgconicet.gov.arconicet.gov.arnih.govslideshare.net. Its disposition in vivo exhibits stereoselectivity, primarily due to the chiral inversion of the pharmacologically inactive R(-) enantiomer into the active S(+) enantiomer conicet.gov.arconicet.gov.arnih.govslideshare.netnih.govresearchgate.netnih.gov. This unidirectional stereoinversion is a characteristic metabolic pathway for 2-arylpropionic acids (profens) and can vary significantly across species conicet.gov.arconicet.gov.arnih.govslideshare.netresearchgate.net.

The initial step in this bioconversion involves the enantioselective formation of a coenzyme A (CoA) thioester, a process catalyzed by acyl-CoA ligase conicet.gov.arnih.gov. Research indicates that the liver plays a predominant role in this chiral inversion process, although epithelial cells of the intestinal wall also contribute to a lesser extent conicet.gov.arnih.gov. The extent of R(-) fenoprofen inversion to S(+) fenoprofen has been observed to be substantial in various animal models, including approximately 92.3% in cats and 90% in dogs, while it was about 38% in horses conicet.gov.arnih.gov. In humans, the R-enantiomer of fenoprofen is also stereoselectively inverted to S-fenoprofen, which becomes the major isomeric form found in both plasma and urine nih.gov. This stereoselective bioconversion is crucial as the S-isomer has been shown to be significantly more active in inhibiting the fatty acid cyclo-oxygenase pathway nih.gov.

Chiral Inversion of (R)- to (S)-Fenoprofen in Biological Systems

Fenoprofen is a chiral drug, possessing a single stereogenic center, and thus exists as two enantiomeric forms: (R)-Fenoprofen and (S)-Fenoprofen. The (S)-enantiomer is primarily responsible for the desired pharmacological activity, while the (R)-isomer exhibits less activity. wikipedia.org A notable characteristic of fenoprofen's metabolism is the stereoselective bioconversion, or chiral inversion, of the (R)-enantiomer to its pharmacologically active (S)-antipode. wikipedia.orgresearchgate.net

This chiral inversion process is a distinctive metabolic pathway observed across various aryl-2-propionic acids, and its extent can vary significantly among different animal species. researchgate.netconicet.gov.ar The liver serves as the primary site for the biotransformation of 2-arylpropionic acids, including this inversion. researchgate.net The mechanism of chiral inversion involves a three-step process: initial activation of the (R)-profen through the formation of an acyl-coenzyme A thioester, followed by enzymatic epimerization of the (R)-thioester to the (S)-thioester (or hydrolysis to regenerate the (R)-enantiomer), and finally, hydrolysis of the (S)-thioester to complete the inversion. nih.gov

Observed chiral inversion rates in various animal models include:

| Animal Species | Inversion Percentage of (R)-Fenoprofen to (S)-Fenoprofen (after i.v. administration of R-enantiomer) | Reference |

| Cats | ~93.2% | conicet.gov.arstorkapp.menih.gov |

| Dogs | 90% | nih.gov |

| Sheep | 80% | nih.gov |

| Rats | 42% (in vivo inversion) | nih.govnih.gov |

In male Sprague-Dawley rats, (R)-fenoprofen has been shown to undergo presystemic inversion in both the gastrointestinal tract and the liver. nih.gov Furthermore, studies in guinea pigs demonstrated that pretreatment with clofibrate, a hypolipidemic agent, increased the chiral inversion of (R)-Fenoprofen, favoring the formation of the pharmacologically active (S)-enantiomer. researchgate.netstorkapp.me A highly significant correlation (r: 0.978) has been observed between the clearance of (R)-Fenoprofen and the chiral inversion process in cats, suggesting that stereoconversion is a major metabolic pathway influencing its clearance in this species. conicet.gov.ar

Enantiomeric Pharmacological Differences in Animal Models

The pharmacological activity of fenoprofen is predominantly attributed to its (S)-enantiomer, while the (R)-isomer exhibits lower activity. wikipedia.org The stereoselective disposition of fenoprofen observed in animal models is directly linked to the chiral inversion process, where the less active (R)-form is converted into the active (S)-form. nih.gov In vitro research focusing on the anti-inflammatory properties of individual fenoprofen enantiomers indicates that their inhibitory effect on cyclo-oxygenase is primarily exerted by the (S)-enantiomer. conicet.gov.ar These findings underscore that the two enantiomeric forms of fenoprofen often demonstrate differing pharmacological potencies, a phenomenon associated with their distinct stereoselective behaviors in biological systems. conicet.gov.ar

Metabolic Pathways and Metabolite Identification in Preclinical Species

The metabolism of Fenoprofen in preclinical species is characterized by extensive biotransformation, primarily occurring in the liver. mims.com

Characterization of Glucuronide Conjugation Pathways

Glucuronide conjugation is a significant metabolic pathway for fenoprofen. The major urinary metabolites identified in preclinical species are fenoprofen glucuronide and 4'-hydroxyfenoprofen glucuronide. wikipedia.orgmims.comdrugbank.com In rats, considerable glucuronidation of both fenoprofen enantiomers has been observed in various tissues. This includes first-pass glucuronidation after single-pass perfusion through an isolated liver and stereoselective glucuronidation within intestinal tissue segments. nih.gov While most glucuronides are inactive metabolites, acyl-glucuronides, which are formed from compounds containing a carboxylic acid group, have the potential to be highly toxic. researchgate.net The liver is recognized as the principal organ for glucuronidation, and species differences in the rate of glucuronidation have been noted across various animal models, including rats, monkeys, mice, and dogs. mdpi.com

Elucidation of Hydroxylation Metabolites

Hydroxylation is another key metabolic pathway involved in the biotransformation of fenoprofen, representing a phase I metabolic reaction. nih.gov The formation of 4'-hydroxyfenoprofen is a result of this pathway, as 4'-hydroxyfenoprofen glucuronide is identified as a major urinary metabolite. wikipedia.orgdrugbank.com In the context of other similar aryl-2-propionic acids, hydroxylation can also act as a competitive metabolic pathway alongside other biotransformation processes. conicet.gov.ar

Renal Excretion Pathways in Animal Models

Renal excretion plays a primary role in the elimination of fenoprofen and its metabolites from the body in animal models. Approximately 90% of a single dose of fenoprofen is eliminated via urine as metabolites within 24 hours. wikipedia.orgmims.comdrugbank.com Specifically, a small percentage (2–5%) is excreted as the unchanged drug, another 2–5% as 4'-hydroxyfenoprofen, and the majority, about 90%, is excreted as glucuronide or other conjugates. drugs.com The kidney is actively involved in these excretion processes. wikipedia.orgdrugs.com

Structure Activity Relationship Sar and in Silico Modeling

Quantitative Structure-Activity Relationship (QSAR) Methodologies

QSAR represents a computational and mathematical approach to understanding the relationship between the chemical structure of a compound and its biological activity. jocpr.comlongdom.org These models are crucial for predicting the efficacy of new chemical entities and optimizing existing drugs. jocpr.com

The development of predictive QSAR models involves creating a mathematical equation that correlates the structural or physicochemical properties of a set of molecules with their known biological activities. nih.govresearchgate.net For fenoprofen (B1672519) and other NSAIDs, QSAR models can be built to predict their anti-inflammatory potency. These models utilize molecular descriptors to quantify aspects of a molecule's structure. By analyzing a series of related compounds (e.g., other profens), a statistically validated model can be generated. This model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding drug design and reducing the need for extensive experimental screening. longdom.org

The pharmacological efficacy of fenoprofen is directly linked to its molecular descriptors. These descriptors are numerical values that encode different aspects of the molecule's physicochemical properties. wikipedia.org For instance, lipophilicity, often quantified by descriptors like LogP, is a critical factor for NSAIDs as it influences their ability to cross cell membranes and reach the cyclooxygenase enzymes located within the cell. researchgate.net Other descriptors related to molecular size, shape, and electronic properties (e.g., electronegativity, hydrogen bonding capacity) also play a significant role. longdom.org QSAR studies on NSAIDs have shown that specific combinations of these descriptors correlate strongly with the inhibition of COX enzymes, the primary mechanism for their anti-inflammatory effect. nih.govresearchgate.net

Table 1: Selected Molecular Descriptors for Fenoprofen

| Descriptor | Value | Significance |

|---|---|---|

| Molecular Weight | 242.27 g/mol | Influences absorption, distribution, and metabolism. |

| XLogP3 | 3.3 | Indicates the lipophilicity of the molecule, affecting membrane permeability. |

| Hydrogen Bond Donor Count | 1 | Relates to the potential for forming hydrogen bonds with target receptors. |

| Hydrogen Bond Acceptor Count | 3 | Relates to the potential for forming hydrogen bonds with target receptors. |

| Rotatable Bond Count | 3 | A measure of molecular flexibility. |

Data sourced from PubChem CID 3342. nih.gov

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used to understand how drugs like fenoprofen interact with their protein targets at an atomic level. researchgate.netresearchgate.net

Fenoprofen exerts its primary anti-inflammatory effect by inhibiting cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. nih.gov Molecular docking simulations are employed to model the interaction of fenoprofen within the active site of these isoforms. These simulations predict that fenoprofen binds in the catalytic channel of the COX enzymes, preventing the substrate, arachidonic acid, from accessing the active site. The binding is typically stabilized by a network of interactions, including hydrogen bonds between the carboxylic acid group of fenoprofen and key amino acid residues like Arginine and Tyrosine within the active site. japer.in Hydrophobic interactions between the phenoxyphenyl group of fenoprofen and nonpolar residues in the enzyme's channel also contribute significantly to the stability of the complex. nih.gov While both isomers of fenoprofen are active, the (S)-enantiomer is known to be significantly more potent as a COX inhibitor than the (R)-enantiomer. researchgate.net

Recent studies have uncovered a novel activity for fenoprofen as a positive allosteric modulator (PAM) at melanocortin receptors MC3R, MC4R, and MC5R. nih.govnih.gov Unlike traditional agonists that bind directly to the primary (orthosteric) site, allosteric modulators bind to a distinct, secondary site on the receptor. nih.gov

Docking simulations for this interaction would predict a binding pocket for fenoprofen that is spatially separate from the binding site of the endogenous agonist, α-melanocyte-stimulating hormone (α-MSH). Experimental evidence confirms this, showing that fenoprofen does not displace the orthosteric agonist but rather enhances its signaling effect. nih.gov This allosteric binding induces a conformational change in the receptor that potentiates the response to the natural ligand. Furthermore, fenoprofen was found to be a biased modulator, selectively activating the ERK1/2 signaling cascade without affecting the canonical cAMP pathway, a nuance that molecular modeling can help to elucidate. nih.gov

Table 2: Fenoprofen Activity at Melanocortin Receptors (MCRs)

| Receptor | Activity Type | Signaling Pathway |

|---|---|---|

| MC3R | Positive Allosteric Modulator (PAM) | Biased: Activates ERK1/2 |

| MC4R | Positive Allosteric Modulator (PAM) | Biased: Activates ERK1/2 |

| MC5R | Positive Allosteric Modulator (PAM) | Biased: Activates ERK1/2 |

| MC1R | No significant activity | N/A |

Data synthesized from studies on fenoprofen as a biased allosteric enhancer. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

While docking provides a static snapshot of the binding pose, molecules are dynamic entities. Conformational analysis and molecular dynamics (MD) simulations are used to study the movement of atoms and molecules over time, providing a more realistic representation of the biological system. mdpi.comfiu.edu

MD simulations can be applied to the fenoprofen-receptor complex (either with COX or melanocortin receptors) to assess its stability and dynamics. nih.gov These simulations, which can span from nanoseconds to microseconds, track the movements of the ligand within the binding pocket and the conformational changes in the protein. This analysis helps to confirm the stability of the interactions predicted by docking and can reveal important dynamic behaviors, such as the role of water molecules in mediating binding or subtle shifts in the protein structure upon ligand binding. For Fenoprofen Calcium, MD simulations could also elucidate the role of the calcium ion in influencing the drug's conformation and its interaction with target proteins, providing a deeper understanding of its structure-activity relationship. nih.gov The flexibility of the fenoprofen molecule, particularly the rotation around the ether linkage and the propionic acid side chain, is crucial for its ability to adopt the optimal conformation to fit into different binding sites. mdpi.com

Virtual Screening for Novel Fenoprofen Analogues

Virtual screening (VS) has emerged as a powerful computational technique in drug discovery to explore vast chemical libraries and identify promising lead compounds that are predicted to interact with a specific biological target. nih.gov This in silico approach significantly reduces the time and cost associated with traditional high-throughput screening (HTS) by prioritizing a smaller, more manageable set of candidates for experimental validation. biotech-asia.org For a well-established drug like fenoprofen, virtual screening offers a rational pathway to discover novel analogues with potentially improved efficacy, selectivity, or novel therapeutic applications. plos.org

The process of virtual screening for fenoprofen analogues can be broadly categorized into two main strategies: structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS). The choice of strategy typically depends on the availability of high-resolution 3D structures of the biological target.

Structure-Based Virtual Screening (SBVS)

When the three-dimensional structure of the target protein is known, SBVS, particularly molecular docking, is a widely used method. mdpi.com This approach simulates the interaction between a library of small molecules (in this case, fenoprofen analogues) and the binding site of the target protein.

A typical SBVS workflow for fenoprofen analogues would involve the following steps:

Target Selection and Preparation: The primary targets for fenoprofen are cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2). nih.gov Crystal structures of these enzymes, often co-crystallized with known inhibitors, are available from protein databases like the Protein Data Bank (PDB). Additionally, recent research has identified fenoprofen as a potential allosteric modulator of melanocortin receptors, opening up new avenues for screening against these novel targets. The selected protein structure must be prepared by adding hydrogen atoms, assigning partial charges, and defining the binding pocket.

Virtual Library Generation: A virtual library of fenoprofen analogues can be created by modifying the core fenoprofen scaffold. This involves systematically altering functional groups, such as the propionic acid moiety, the phenoxy group, or the aromatic rings, to generate a diverse set of virtual compounds.

Molecular Docking: Each analogue from the virtual library is then "docked" into the defined binding site of the target protein using specialized software (e.g., AutoDock, Glide, GOLD). The docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site and calculates a "docking score" or binding energy for each pose. nih.gov This score estimates the binding affinity between the analogue and the target.

Hit Selection and Analysis: The docked compounds are ranked based on their docking scores. Analogues with the most favorable scores are considered "hits." Further analysis of the binding mode of these hits is crucial to understand the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) responsible for the predicted affinity. nih.gov

Below is a hypothetical data table illustrating the results of a virtual screening of fenoprofen analogues against the COX-2 enzyme.

| Compound ID | Fenoprofen Analogue | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| FEN-001 | Fenoprofen (Reference) | -8.5 | Arg120, Tyr355, Ser530 |

| FEN-A012 | 4'-hydroxy-fenoprofen | -9.2 | Arg120, Tyr355, Ser530, Tyr385 |

| FEN-B034 | Fenoprofen methyl ester | -7.1 | Tyr355, Ser530 |

| FEN-C056 | 2-(4-phenoxyphenyl)propanamide | -8.9 | Arg120, Tyr355, Ser530, Gln192 |

| FEN-D078 | 2-(3-(pyridin-2-yloxy)phenyl)propanoic acid | -9.5 | Arg120, Tyr355, Ser530, His90 |

This is a hypothetical table created for illustrative purposes.

Ligand-Based Virtual Screening (LBVS)

In the absence of a reliable 3D structure of the target, LBVS methods are employed. These techniques rely on the principle that molecules with similar structures are likely to have similar biological activities. The known active ligand, fenoprofen, serves as the template for the screening.

Key LBVS methods for screening fenoprofen analogues include:

Pharmacophore Modeling: A pharmacophore model represents the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are critical for biological activity. pharmacophorejournal.com A model can be generated based on the structure of fenoprofen and other known COX inhibitors. This pharmacophore model is then used as a 3D query to search chemical databases for molecules that match these features. dergipark.org.tr

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical properties of a series of compounds with their biological activities. pharmacophorejournal.com For fenoprofen analogues, a QSAR model could be developed using a training set of existing profens with known COX inhibitory activities. This model could then be used to predict the activity of novel, unsynthesized fenoprofen analogues.

The table below presents a hypothetical QSAR model for a series of fenoprofen analogues.

| Compound ID | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | Predicted IC50 (µM) |

| FEN-001 | 242.27 | 3.8 | 37.3 | 5.2 |

| FEN-A012 | 258.27 | 3.5 | 57.5 | 2.8 |

| FEN-B034 | 256.30 | 4.1 | 26.3 | 15.7 |

| FEN-C056 | 241.29 | 3.2 | 63.3 | 4.1 |

| FEN-D078 | 243.26 | 3.1 | 49.6 | 2.1 |

This is a hypothetical table created for illustrative purposes. Predicted IC50 values are derived from a hypothetical QSAR equation: pIC50 = -0.5LogP + 0.02PSA + C

Through these in silico modeling techniques, researchers can efficiently screen vast numbers of potential fenoprofen analogues to identify candidates with a high probability of desired biological activity. This rational approach to drug design accelerates the discovery of new chemical entities based on the established fenoprofen scaffold.

Advanced Analytical Techniques for Fenoprofen Calcium Research

Spectroscopic Characterization

Spectroscopic methods are crucial for understanding the molecular structure and properties of Fenoprofen (B1672519) Calcium by analyzing its interaction with electromagnetic radiation.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a widely utilized technique for the identification of functional groups within Fenoprofen Calcium and for monitoring its interactions with other substances. The characteristic absorption bands in the FT-IR spectrum of fenoprofen calcium provide key insights into its molecular structure. Notably, peaks corresponding to the hydroxyl (–OH) stretching of the hydrate (B1144303) form are observed at 3649, 3601, and 3284 cm⁻¹. The asymmetric and symmetric stretching vibrations of the carboxylate group (–O–C=O) typically appear around 1558 cm⁻¹ (also reported at 1557.24 cm⁻¹), indicating the presence of the salt form of the carboxylic acid. Additional bands around 1265, 1224, and 1211 cm⁻¹ are also characteristic nih.govresearchgate.net. FT-IR spectroscopy has been effectively employed to confirm strong interactions between Fenoprofen Calcium and various carriers or complexing agents, such as triacetyl-β-cyclodextrin and polymers like hydroxypropylmethyl cellulose (B213188) (HPMC) and ethyl cellulose (EC) nih.govresearchtrend.netresearchgate.netresearchgate.net.

Table 1: Characteristic FT-IR Absorption Bands of Fenoprofen Calcium

| Functional Group | Wavenumber (cm⁻¹) | Interpretation | Source |

| Hydrate –OH Stretching | 3649, 3601, 3284 | ν –OH stretching of the hydrate | nih.gov |

| Carboxylate –O–C=O Asymmetric & Symmetric Stretching | 1558 (or 1557.24) | Asymmetric and symmetric stretching of the carboxylate group | nih.govresearchgate.net |

| Primary Aromatic Out-of-Plane Bending | 933–696 | ν primarily aromatic out of plane bending | nih.gov |

| Other Characteristic Bands | 1265, 1224, 1211 | Characteristic bands of the drug's functional groups | nih.gov |

| Hydrated Compound | 3597.56 | Indicates presence of hydrated form | researchgate.net |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of Fenoprofen Calcium and to provide insights into its structural components through fragmentation analysis. Fenoprofen calcium is commonly encountered as a dihydrate with a molecular formula of C₃₀H₂₆CaO₆•2H₂O and a molecular weight of approximately 558.65 g/mol jocpr.com. The anhydrous form (C₃₀H₂₆CaO₆) has a molecular weight of 522.60 g/mol sigmaaldrich.com. In MS, the molecular ion peak confirms the compound's mass, while the fragmentation patterns (daughter ions) provide a wealth of information about its connectivity and functional groups tutorchase.comresearchgate.net. Techniques like tandem mass spectrometry (MS/MS or MSⁿ) involve further fragmentation of selected ions, yielding more detailed structural information and aiding in the full sequencing of complex molecules or the identification of impurities researchgate.netnih.gov.

UV-Visible Spectrophotometry for Quantification and Charge Transfer Complex Analysis

UV-Visible (UV-Vis) spectrophotometry is a versatile technique for the quantitative determination of Fenoprofen Calcium and for investigating its interactions, particularly in the formation of charge transfer (CT) complexes. Fenoprofen Calcium typically exhibits a maximum absorption wavelength (λmax) at 270 nm, which is commonly used for its quantification in solutions researchtrend.netjocpr.comwisdomlib.org.

The formation of charge transfer complexes between Fenoprofen Calcium (acting as an n-electron donor) and various π-acceptors has been extensively studied using UV-Vis spectrophotometry. Common π-acceptors include 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), 2,4,6-trinitrophenol (picric acid, PA), and 1,2,5,8-tetrahydroxyanthraquinone (Quinalizarin, QZ) researchgate.netnih.gov. These interactions result in highly colored charge transfer complexes that exhibit distinct absorption maxima in the UV-Vis region, often different from the individual components mdpi.com.

The quantification of Fenoprofen Calcium using UV-Vis spectrophotometry follows Beer's Law, establishing a linear relationship between absorbance and concentration within specific ranges. For instance, studies have shown linearity for Fenoprofen Calcium with DDQ, PA, and QZ over concentration ranges of 2-60 µg/mL, 0.6-90 µg/mL, and 4-30 µg/mL, respectively, with high correlation coefficients (e.g., 0.9986 for DDQ, 0.9989 for PA, and 0.997 for QZ) researchgate.netnih.gov.

Table 2: UV-Visible Spectrophotometry Parameters for Fenoprofen Calcium Charge Transfer Complexes

| π-Acceptor | Concentration Range (µg/mL) | Correlation Coefficient (r) | Detection Limit (µg/mL) | Source |

| DDQ | 2 – 60 | 0.9986 | 1.78 | researchgate.netnih.gov |

| Picric Acid (PA) | 0.6 – 90 | 0.9989 | 0.48 | researchgate.netnih.gov |

| Quinalizarin (QZ) | 4 – 30 | 0.997 | 2.6 | researchgate.netnih.gov |

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for the separation, identification, and precise quantification of Fenoprofen Calcium in various samples, ensuring purity and concentration accuracy.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a well-established and validated method for the estimation and quantification of Fenoprofen Calcium, often used in bulk drugs and pharmaceutical preparations. Multiple RP-HPLC methods have been developed and validated, demonstrating their accuracy, precision, and robustness.

Typical HPLC Method Parameters for Fenoprofen Calcium:

Column: Enable C18 (4.6 × 250 mm, 5 µm particle size) wisdomlib.org, YMC pack C8 (250 × 4.6 mm, 5 µm) jocpr.com, or C8 column (250 x 4.6 mm; 5 µm particle size) researchgate.net. Phenomenex Luna C18 and C8 columns have also been used core.ac.uk.

Mobile Phase:

Methanol and acetonitrile (B52724) in an 80:20 v/v ratio, typically used in isocratic mode wisdomlib.org.

For gradient elution, Mobile Phase-A often consists of Water:Acetic acid (980:20) and Mobile Phase-B of Acetonitrile:Acetic acid (980:20) jocpr.comresearchgate.net.

Acetonitrile/water (3:2) adjusted to pH 2 with concentrated phosphoric acid has also been reported core.ac.uk.

Flow Rate: Commonly 1.5 mL/min wisdomlib.orgresearchgate.net, with some methods using 1.75 mL/min core.ac.uk.

Detection Wavelength: Typically 270 nm researchtrend.netjocpr.comwisdomlib.orgresearchgate.net, although 272 nm has also been used core.ac.uk.

Column Temperature: Ambient (25°C) or 30°C jocpr.comwisdomlib.org.

Injection Volume: Commonly 20 µL wisdomlib.orgcore.ac.uk.

Run Time: Approximately 10 minutes for some methods wisdomlib.org.

HPLC Method Validation Parameters:

Validation of HPLC methods for Fenoprofen Calcium typically adheres to guidelines set by regulatory bodies, ensuring reliability and suitability for intended use. Key validation parameters include:

Linearity: The method demonstrates a linear response over a specific concentration range. For Fenoprofen Calcium, linearity has been established from 10 to 80 µg/mL with high correlation coefficients (r² > 0.99) wisdomlib.orgresearchgate.net.

Accuracy: Evaluated through recovery studies, showing that the method accurately quantifies the drug. Reported recovery percentages for Fenoprofen Calcium range from 99.85% to 100.27%, with an average recovery of 99.2% in other studies wisdomlib.orgcore.ac.uk.

Precision: Assesses the repeatability and reproducibility of the method. %RSD (Relative Standard Deviation) values for Fenoprofen Calcium precision are typically very low, such as 0.69% and 0.5% for system and method precision, respectively wisdomlib.org. Injection repeatability was found to be 0.2% to 0.4%, and intra-assay precision at 0.9% core.ac.uk.

Limit of Detection (LOD) and Limit of Quantification (LOQ):

LOD values have been reported between 0.002% and 0.01% researchgate.net, and as low as 0.02 µg/mL core.ac.uk.

LOQ values have been reported between 0.01% and 0.03% researchgate.net, and as low as 0.09 µg/mL core.ac.uk.

Specificity: Ensures that the method can accurately measure Fenoprofen Calcium without interference from impurities or excipients jocpr.comresearchgate.net.

Robustness: Demonstrates the method's reliability under minor variations in analytical conditions, such as slight changes in mobile phase pH core.ac.uk.

Ruggedness: Assesses the reproducibility of the method under different conditions (e.g., different analysts, instruments, or laboratories) jocpr.comresearchgate.net.

Table 3: Validated HPLC Parameters for Fenoprofen Calcium Quantification

| Parameter | Value / Range | Source |

| Linearity Range | 10 – 80 µg/mL | wisdomlib.org |

| Correlation Coefficient (r²) | > 0.99 | researchgate.net |

| Accuracy (% Recovery) | 99.85% - 100.27% (mean 99.2%) | wisdomlib.orgcore.ac.uk |

| Precision (%RSD) | System: 0.69%, Method: 0.5% (Intra-assay: 0.9%) | wisdomlib.orgcore.ac.uk |

| LOD | 0.002% - 0.01% (or 0.02 µg/mL) | researchgate.netcore.ac.uk |

| LOQ | 0.01% - 0.03% (or 0.09 µg/mL) | researchgate.netcore.ac.uk |

| Run Time | 10 minutes | wisdomlib.org |

Gas Chromatography (GC) for Enantiomeric Purity Assessment

Gas Chromatography (GC) plays a significant role in assessing the enantiomeric purity of chiral compounds like fenoprofen, which possesses a chiral center. While fenoprofen calcium is a racemic compound, the ability to separate its enantiomers is vital for understanding its properties and for quality control of the active pharmaceutical ingredient, fenoprofen. GC, particularly with chiral stationary phases (CSPs), is a well-established technique for achieving enantioseparation of various drugs, including non-steroidal anti-inflammatory drugs (NSAIDs) such as fenoprofen, ibuprofen (B1674241), and flurbiprofen (B1673479) ijpsonline.commdpi.comsci-hub.se.

The application of CD-based CSPs (Cyclodextrin-based Chiral Stationary Phases) in GC has been successfully employed for the enantiomeric separation of NSAIDs ijpsonline.com. Furthermore, specific GC methods have been optimized for the enantioseparation of arylpropionic NSAID methyl esters, of which fenoprofen is an example sigmaaldrich.com. These methods are instrumental in determining the enantiomeric composition and ensuring the desired purity of fenoprofen and its derivatives.

Advanced Sample Preparation Techniques (e.g., Magnetic Nanoparticle-based Micro-Solid Phase Extraction)

Advanced sample preparation techniques are essential for the efficient and selective extraction of fenoprofen calcium from complex matrices, such as biological fluids and wastewater, prior to instrumental analysis. One notable development involves the use of magnetic nanoparticles (MNPs) in vortex-assisted dispersive micro-solid phase extraction (V-D-μ-SPE) nih.gov.

A novel method utilized magnetic nanoparticles, specifically Fe₃O₄@SiO₂@Kit-6@NH₂, as an efficient adsorbent for the extraction of acidic and basic drugs, including fenoprofen calcium (FPC) nih.govresearchgate.net. This method, coupled with HPLC-UV for identification, allowed for the simultaneous determination of FPC in various samples nih.govresearchgate.net. The extraction efficiency of this V-D-μ-SPE method is influenced by several parameters, including sample pH, adsorbent amount, absorption time, salt concentration, CTAB concentration, desorption time, and eluent volume, all of which have been optimized through response surface methodology (RSM) nih.gov.

Research findings from this technique demonstrated high sensitivity and linearity, with limits of detection (LOD) ranging from 0.062 to 0.32 µg L⁻¹ and a linear calibration curve spanning 0.1-800 µg L⁻¹ with a correlation coefficient (R²) greater than 0.9951. The relative standard deviation (RSD) for this method was found to be between 2.4% and 5.1% (n=5) nih.gov.

Table 1: Optimized Parameters and Performance of MNPs-based V-D-μ-SPE for Fenoprofen Calcium

| Parameter | Optimized Value/Range |

| Limit of Detection (LOD) | 0.062 - 0.32 µg L⁻¹ nih.gov |

| Linear Range | 0.1 - 800 µg L⁻¹ nih.gov |

| Correlation Coefficient (R²) | > 0.9951 nih.gov |

| Relative Standard Deviation (RSD) (n=5) | 2.4% - 5.1% nih.gov |

| Optimized Extraction Time | 20 minutes (for fenoprofen and other PPCPs) acs.org |

Another approach includes automated dispersive solid-phase extraction using dissolvable Fe₃O₄-layered double hydroxide (B78521) core-shell microspheres, which has been applied for the determination of fenoprofen (though not specified as calcium salt in this particular context) in aqueous samples, further highlighting the versatility of MNP-based extraction techniques acs.org.

Solid-State Characterization

Solid-state characterization techniques are critical for understanding the physical forms, crystallinity, and stability of fenoprofen calcium. These techniques provide crucial information regarding polymorphism, hydration states, and particle morphology, all of which impact the drug's performance and stability.

X-Ray Diffraction (XRD): Powder and Single-Crystal Analysis for Crystal Structure and Polymorphism

X-ray Diffraction (XRD), including both powder X-ray diffractometry (PXRD) and single-crystal X-ray diffraction, is fundamental for elucidating the crystal structure and identifying polymorphic forms of fenoprofen calcium. Fenoprofen calcium commonly exists as a dihydrate. Single-crystal XRD analysis has revealed the precise crystal structure of fenoprofen calcium dihydrate, showing that each calcium ion is coordinated to six oxygens. Two of these oxygens are provided by two water molecules, while the other four are supplied by the carboxylate groups of four distinct fenoprofen anions nih.gov. Each fenoprofen anion, capable of providing two coordination oxygens, is associated with two different calcium ions nih.gov.

The unit cell values for the monoclinic P2₁/n cell of fenoprofen calcium dihydrate at room temperature have been indexed from powder patterns, building upon previously reported single-crystal data obtained at -100 °C cambridge.org.

Table 2: Unit Cell Parameters for Fenoprofen Calcium Dihydrate (Monoclinic P2₁/n) cambridge.org

| Parameter | Value |

| a | 19.018 Å |

| b | 7.738 Å |

| c | 19.472 Å |

| β | 91.66° |

Powder X-ray diffractometry (PXRD) has been utilized to investigate the dehydration behavior of fenoprofen calcium dihydrate and the rehydration of its dried form nih.govtandfonline.comtandfonline.com. Hot-stage PXRD studies have indicated that the loss of one mole of water per mole of fenoprofen calcium dihydrate results in the formation of a partially crystalline monohydrate. While not completely disordered, this monohydrate exhibits a strong diffraction peak along with weaker peaks in its PXRD pattern nih.gov. Further dehydration leads to a change in crystal structure to an anhydrous form, which shows a distinctly different PXRD pattern, characterized by the absence of prominent peaks and the appearance of an "amorphous hump," suggesting some loss of crystalline order tandfonline.comtandfonline.com.

Regarding polymorphism, only one crystal form has been observed for the dihydrate of fenoprofen calcium researchgate.net. However, upon desolvation, fenoprofen calcium has been shown to convert into a mesophase (liquid crystalline form) researchgate.netnih.govresearchgate.net. The crystalline dihydrate and the liquid crystalline forms of fenoprofen calcium can be differentiated using X-ray powder diffraction researchgate.net.

Synchrotron X-ray powder diffractometry offers enhanced sensitivity for detecting crystalline drug substances. For fenoprofen calcium dihydrate, this advanced technique achieved a limit of quantification (LOQ) of 0.05% (RSD=9.4%, n=3) and a limit of detection (LOD) of 0.02% (RSD=17.3%, n=3), representing a sensitivity approximately 100 times greater than conventional XRPD instruments. This technique was also successfully applied to detect fenoprofen calcium dihydrate in intact film-coated tablets researchgate.net.

Thermal Analysis (DSC, TGA) for Dehydration/Hydration Behavior and Purity Assessment

Thermal analysis techniques, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are widely employed to characterize the thermal behavior, dehydration/hydration processes, and purity of fenoprofen calcium nih.govnih.govotago.ac.nzgoogle.comnih.gov.

Investigations using DSC and TGA have provided detailed insights into the dehydration kinetics of fenoprofen calcium dihydrate. The Arrhenius plot for the dehydration rate constant of fenoprofen calcium dihydrate from isothermal TGA is not linear, indicating complex dehydration behavior nih.gov. The activation energy of dehydration varies with temperature, reported as 309 kJ/mol in the 50-60 °C range and 123 kJ/mol in the 60-80 °C range. This difference is attributed to the distinct environments of water molecules within the crystal structure, where one water molecule is located between polar carboxylate groups and the other in a less polar region nih.gov. The enthalpy of dehydration has also been reported as 21.897 kcal/mole (approximately 91.6 kJ/mol) tandfonline.comtandfonline.com. Rehydration of the anhydrous form of fenoprofen calcium occurs rapidly at 100% relative humidity, following a solution-mediated transformation before crystallizing as the dihydrate nih.govtandfonline.comtandfonline.com.

DSC thermograms of pure fenoprofen calcium dihydrate typically exhibit a sharp endothermic peak around 101.8 °C, which signifies the melting point and is followed by degradation of the substance, confirming its crystalline nature nih.gov. Thermal analysis is also a valuable tool for assessing the purity of fenoprofen calcium google.comnih.gov.

Scanning Electron Microscopy (SEM) for Morphological Analysis

Studies utilizing SEM have shown that fenoprofen calcium dihydrate typically appears as tetrahedral crystals with smooth surfaces and a homogeneous size mdpi.com. SEM has also been used to visualize the morphology of the thermotropic mesophase (liquid crystalline form) of fenoprofen calcium, which forms upon the loss of crystalline bound water researchgate.net. Beyond direct observation of fenoprofen calcium, SEM is also employed in the characterization of advanced materials used in its analysis, such as the magnetic nanoparticles utilized in micro-solid phase extraction techniques nih.govresearchgate.net.

Advanced Drug Delivery Systems Research for Fenoprofen Calcium Preclinical

Nanostructured Lipid Carriers (NLCs) Development

Nanostructured Lipid Carriers (NLCs) represent a promising class of advanced drug delivery systems, characterized by a mixture of solid and liquid lipids in their core, offering improved drug loading capacity and stability compared to solid lipid nanoparticles (SLNs). For Fenoprofen (B1672519) Calcium, NLCs are explored to achieve sustained release and enhanced permeation for topical applications researchgate.netimpactfactor.orgnih.gov.

Formulation Optimization using Design of Experiments (e.g., Box-Behnken Design)

The development of Fenoprofen Calcium-loaded NLCs often involves a systematic optimization approach using Design of Experiments (DoE), such as the Box-Behnken Design impactfactor.orgnih.gov. This statistical method allows researchers to efficiently investigate the influence of multiple formulation and process variables on critical quality attributes of the NLCs.

One study synthesized Fenoprofen Calcium-loaded NLCs (FEN-NLCs) via emulsion evaporation-solidification at low temperatures, utilizing Compritol 888 as the solid lipid and oleic acid as the liquid lipid impactfactor.org. A Box-Behnken design was applied to optimize formulation and process parameters. Key independent variables often include the solid lipid to liquid lipid ratio, stirring speed, and emulsifier concentration impactfactor.orgresearchgate.net. The objective is to identify the optimal combination of these variables to achieve desired characteristics such as high entrapment efficiency and optimal flux impactfactor.org.

| Independent Variables | Levels (Example) |

| Solid Lipid: Liquid Lipid Ratio | X1 |

| Stirring Speed (rpm) | X2 |

| Emulsifier Concentration (% v/v) | X3 |

In Vitro Release Kinetics and Stability Studies

In vitro release kinetics studies are crucial for understanding how Fenoprofen Calcium is released from NLC formulations over time. These studies typically reveal a sustained release profile, which is desirable for maintaining therapeutic concentrations over an extended period. For instance, in some NLC formulations, in vitro release after 8 hours can range from 63.25% to 84.79% researchgate.net.

Stability studies assess the physical and chemical integrity of the NLC formulations under various storage conditions (e.g., different temperatures) over time. NLC formulations are expected to maintain their colloidal stability, particle size, and zeta potential, demonstrating good storage stability for several months nih.gov. For example, in a study on fenofibrate-loaded NLCs, formulations maintained their physical properties and similar size and charge characteristics to freshly prepared ones for at least 3 months nih.gov.

Assessment of Entrapment Efficiency and Yield

| Parameter | Range (Example) |

| Entrapment Efficiency (EE%) | 60.40% - 88.02% researchgate.net |

| Particle Size (PS) | 174.64 - 1174.50 nm researchgate.net |

Microemulsion-Based Topical Delivery Systems

Microemulsions are isotropic, thermodynamically stable colloidal systems consisting of oil, water, surfactant, and co-surfactant. They are widely investigated as topical delivery systems for Fenoprofen Calcium due to their high solubilizing capacity and ability to enhance skin permeation by altering the stratum corneum barrier researchgate.netnih.govresearchgate.net. This approach aims to eliminate the gastrointestinal adverse effects associated with oral Fenoprofen Calcium administration nih.gov.

Pseudo-Ternary Phase Diagram Construction and Optimization

The construction of pseudo-ternary phase diagrams is a fundamental step in optimizing microemulsion formulations for Fenoprofen Calcium nih.govsemanticscholar.org. These diagrams visually represent the regions of microemulsion existence by varying the proportions of the oil phase, aqueous phase, and the surfactant/co-surfactant mixture (Smix) nih.govsemanticscholar.orghumanjournals.com.